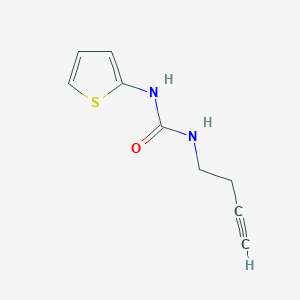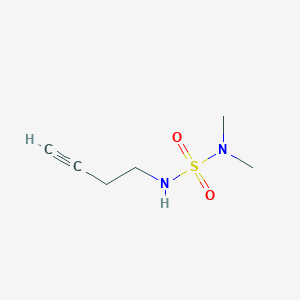![molecular formula C22H27ClN2O2 B6495974 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955790-98-4](/img/structure/B6495974.png)
5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H27ClN2O2 and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is 386.1761058 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Hydroamination Catalyst : This compound has been studied as a catalyst for greener amine synthesis by transfer hydrogenation of imines. It facilitates reductive amination by transfer hydrogenation, which is valuable in organic synthesis .
Medicinal Chemistry and Drug Development
- Intermediate in Glyburide Synthesis : 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide serves as an intermediate in the synthesis of glyburide, a widely used antidiabetic medication. Understanding its properties can aid in drug design and optimization .
Biochemical Research
- Benzylic Position Reactions : The benzylic position of this compound is chemically interesting. Benzylic halides typically react via different pathways based on their substitution pattern. Understanding these reactions can inform drug metabolism studies and biochemical investigations .
Materials Science
- Building Block for Organic Synthesis : Researchers have used 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide as an organic building block. Its unique structure may find applications in designing novel materials or functional molecules .
Natural Product Synthesis
- Total Synthesis of Alkaloids : The compound’s reactivity has been harnessed in the formal total synthesis of natural products like d-®-coniceine and indolizidine 209B. These alkaloids have biological significance and are challenging to synthesize .
Pharmacology and Toxicology
- Toxicity Studies : Investigating the toxicity profile of this compound is essential for assessing its safety and potential therapeutic applications. Studies on its acute and chronic effects can guide further research .
Mecanismo De Acción
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , which is a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
Based on its role as an intermediate in the synthesis of glyburide , it can be inferred that it might interact with its targets through a similar mechanism. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin .
Biochemical Pathways
As an intermediate in the synthesis of glyburide , it might affect similar pathways. Glyburide primarily affects the insulin signaling pathway. By stimulating the release of insulin, it promotes glucose uptake, glycogen synthesis, and fat storage, while inhibiting gluconeogenesis .
Pharmacokinetics
As an intermediate in the synthesis of glyburide , it might have similar properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver. Its metabolites are excreted in the bile and urine .
Result of Action
As an intermediate in the synthesis of glyburide , it might have similar effects. Glyburide stimulates the release of insulin, which has multiple effects at the cellular level, including promoting glucose uptake by cells, increasing glycogen synthesis, and inhibiting gluconeogenesis .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-3-12-25-13-4-5-17-14-16(6-8-20(17)25)10-11-24-22(26)19-15-18(23)7-9-21(19)27-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNQBCOKWALVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6495931.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)
![2-(4-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495960.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![2-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495988.png)